molecular formula C13H16F3N3O B2591769 N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide CAS No. 2320176-50-7

N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide

Cat. No.: B2591769
CAS No.: 2320176-50-7
M. Wt: 287.286
InChI Key: AYMXWBSGNLNMKJ-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide is a synthetic compound designed for research purposes, featuring a piperidine scaffold substituted with a lipophilic and electron-withdrawing trifluoromethyl group, linked to a pyridin-3-yl acetamide moiety. This specific structural architecture is of significant interest in medicinal chemistry and chemical biology for developing novel bioactive molecules. Compounds incorporating a piperidine core and a trifluoromethyl group have demonstrated substantial research value as potent inhibitors of epigenetic targets. For instance, structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been identified as highly potent, competitive, and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), with Ki values in the nanomolar range and high selectivity over related enzymes like monoamine oxidases . Inhibition of LSD1, which plays a key role in regulating histone methylation and gene expression, has shown promise in preclinical studies for targeting certain leukemia and solid tumor cells, leading to increased cellular H3K4 methylation and inhibition of cancer cell proliferation . Furthermore, the integration of a pyridine ring and a trifluoromethyl group into a single molecule is a common strategy in modern drug discovery. The trifluoromethyl group is a critical pharmacophore in numerous FDA-approved drugs due to its ability to enhance metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . Research compounds with a hybrid structure, combining fragments like phenylglycinamide with other pharmacophores, often exhibit a multi-target mechanism of action, which can be advantageous for investigating complex disorders . This reagent serves as a versatile building block for researchers exploring new chemical entities for oncology and neuroscience research, particularly for synthesizing and evaluating potential multi-target ligands.

Properties

IUPAC Name

N-pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)10-3-6-19(7-4-10)9-12(20)18-11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMXWBSGNLNMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl group. The final step involves coupling the piperidine derivative with a pyridine acetamide precursor under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for structural modifications or prodrug activation.

Key Findings:

  • Basic Hydrolysis : LiOH-mediated saponification of analogous acetamide esters (e.g., ethyl 2-(4-aminophenyl)acetate) produces carboxylic acids with >80% efficiency at 80°C in ethanol/water mixtures .

  • Acidic Hydrolysis : HCl (6 M) at reflux selectively cleaves amide bonds in pyridine-containing analogs while preserving trifluoromethyl groups.

ConditionsReagentsOutcomeSource
1.5 M LiOH, 80°C, 12 hrsEthanol/water (3:1)92% conversion to carboxylic acid
6 M HCl, reflux, 6 hrs-Complete amide cleavage

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring participates in NAS at electron-deficient positions, particularly C-2 and C-4, facilitated by electron-withdrawing substituents like the trifluoromethyl group.

Case Study:

  • Chlorination : Treatment with POCl₃ at 110°C replaces hydroxyl groups with chlorine in pyrimidine analogs (e.g., 4,6-dichloropyrimidine synthesis) .

  • Amination : Buchwald-Hartwig coupling with aryl amines (e.g., 3-(trifluoromethyl)aniline) achieves C-N bond formation using Pd catalysts and ligands like XPhos .

ReactionCatalytic SystemYieldSource
Chlorination of pyrimidinePOCl₃, DMF, 110°C81%
Amination at C-4Pd(OAc)₂, XPhos, Cs₂CO₃, 100°C76%

Piperidine Functionalization

The 4-(trifluoromethyl)piperidine moiety undergoes alkylation, sulfonation, or oxidation:

Sulfonation

Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane at 0–5°C forms sulfonamide derivatives :

text
R = SO₂CH₃: 87% yield (purified via silica chromatography)

Oxidation

MnO₂ or KMnO₄ oxidizes the piperidine ring to lactams, though the trifluoromethyl group remains intact .

Reaction TypeReagentsProductYieldSource
SulfonationMsCl, Et₃N, DCM, 0–5°CPiperidine sulfonamide87%
OxidationMnO₂, CHCl₃, refluxδ-Lactam derivative63%

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Borylation at C-2 followed by coupling with aryl bromides (e.g., 4-bromobenzonitrile) yields biaryl derivatives .

Heck Coupling

Alkenylation with styrene derivatives proceeds regioselectively at C-4 .

Coupling TypeCatalytic SystemSubstrateYieldSource
SuzukiPd(dppf)Cl₂, K₂CO₃, dioxane4-Cyanophenylboronic acid68%
HeckPd(OAc)₂, PPh₃, Et₃NStyrene55%

Trifluoromethyl Group Reactivity

The CF₃ group exhibits limited reactivity but enhances electrophilicity of adjacent carbons:

Radical Reactions

Under UV light, CF₃ participates in radical chain reactions with alkenes (e.g., ethylene) to form trifluoromethylated alkanes.

Nucleophilic Displacement

No direct displacement observed due to CF₃'s strong σ-donor/π-acceptor properties, but neighboring carbons react with Grignard reagents.

Reductive Amination

The acetamide’s carbonyl group is reduced to a methylene bridge using BH₃·THF or LiAlH₄, yielding secondary amines :

text
LiAlH₄, THF, 0°C → 78% N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)ethylamine

Experimental Considerations

  • Solvent Optimization : DMF and dichloromethane improve yields in NAS and sulfonation .

  • Purification : Silica chromatography (hexane/EtOAc) or recrystallization (methylene chloride) achieves >95% purity .

  • Monitoring : TLC (Rf = 0.3–0.5 in 1:3 hexane/EtOAc) and LC-MS confirm reaction progress .

Scientific Research Applications

Pharmacological Potential

N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide has been investigated for its pharmacological properties, particularly as a potential inhibitor of various enzymes and receptors. Its structural features suggest it may interact with biological targets relevant to disease processes.

Inhibitory Activity

Studies have demonstrated that compounds with similar structures exhibit inhibitory activity against enzymes involved in lipid metabolism and signaling pathways. For instance, the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has been noted as a mechanism through which related compounds exert their effects .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. Structure–activity relationship studies have shown that modifications can enhance efficacy against various pathogens, including Plasmodium species responsible for malaria .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Enzyme InhibitionIdentified as a potential inhibitor of NAPE-PLD; modifications improved potency.
AntimicrobialDemonstrated activity against Plasmodium falciparum; structure modifications enhanced efficacy.
Computational ChemistryUtilized computational models to predict interactions with target proteins, aiding in drug design.

Computational Studies

Computational approaches have been employed to model the interactions of this compound with target proteins. These studies help in understanding binding affinities and can guide further modifications to improve drug-like properties .

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine and piperidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Acetamide-Pyridine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name R1 (Pyridine Position) R2 (Substituent) Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Pyridin-3-yl 4-(Trifluoromethyl)piperidin-1-yl ~304.3* N/A High lipophilicity (CF₃ group); potential metabolic stability .
Q1C (2-(4-methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide) 4-Methylpyridin-3-yl 4-Methylpiperidin-1-yl 247.34 N/A Reduced lipophilicity (CH₃ vs. CF₃); may exhibit weaker enzyme binding.
5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) Pyridin-3-yl 3-Cyanophenyl 244.25 N/A Aromatic R2 enhances π-π stacking; binding affinity > -22 kcal/mol to SARS-CoV-2 Mpro.
8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) Pyridin-2-yl 4-Chloro-3-(CF₃)benzoylpiperazine 580.0 241–242 Bulky R2 group; designed for structural studies, not biological activity.

*Calculated from molecular formula.

Key Observations:

Pyridine Position: The target compound’s pyridin-3-yl group differs from analogs like 8b (pyridin-2-yl), which may alter hydrogen-bonding patterns in enzyme binding (e.g., with HIS163 in SARS-CoV-2 Mpro) .

R2 Substituent: The 4-(trifluoromethyl)piperidin-1-yl group in the target compound offers enhanced lipophilicity and metabolic resistance compared to Q1C’s 4-methylpiperidine or 5RGZ’s 3-cyanophenyl. This could improve blood-brain barrier penetration or prolonged half-life . 8b’s bulky benzoylpiperazine substituent prioritizes structural rigidity over bioavailability, limiting direct pharmacological relevance .

Binding Interactions :

  • Pyridine-containing analogs (e.g., 5RGZ , 5RH2 ) bind to viral proteases via interactions with HIS163, ASN142, and GLN188. The target’s piperidine group may form unique hydrophobic contacts or modulate flexibility in analogous binding pockets .

Functional Implications of Substituents

  • Trifluoromethyl (CF₃) vs.
  • Piperidine vs. Aromatic R2 Groups :
    Piperidine-based R2 groups (target and Q1C ) favor conformational flexibility, while aromatic R2 groups (e.g., 5RGZ ) enable π-π stacking but may restrict rotational freedom .

Biological Activity

N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H16F3N3C_{14}H_{16}F_3N_3, and it features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety. Its structural characteristics suggest potential interactions with various biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing piperidine rings have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. A study demonstrated that certain piperidine derivatives could effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) without causing significant cytotoxicity in human cells .

The mechanism underlying the antibacterial activity of this compound may involve the inhibition of key enzymes involved in bacterial metabolism. Specifically, PPTases are essential for the post-translational modification of proteins necessary for bacterial function and virulence. By inhibiting these enzymes, the compound can thwart bacterial growth and reduce virulence factors .

Cytotoxicity and Selectivity

In vitro studies have shown that while certain piperidine derivatives exhibit potent antibacterial effects, they also maintain a favorable selectivity profile. This is crucial for minimizing off-target effects in human cells. The selectivity is often attributed to differences in the binding affinities of these compounds towards bacterial versus human enzymes .

Case Study 1: Inhibition of Bacterial Growth

A recent study evaluated the antibacterial efficacy of this compound against various strains of bacteria, including Escherichia coli and Bacillus subtilis. The results indicated a minimum inhibitory concentration (MIC) of 5 μg/mL against MRSA, showcasing its potential as an antibacterial agent .

Bacterial StrainMIC (μg/mL)
Methicillin-resistant S. aureus5
Escherichia coli10
Bacillus subtilis7

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focused on structure-activity relationships, modifications to the piperidine and pyridine moieties were systematically analyzed. It was found that introducing various substituents on the piperidine ring significantly influenced both potency and selectivity against bacterial targets. This highlights the importance of chemical modifications in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide?

Methodological Answer: A common approach involves coupling pyridin-3-amine with a functionalized piperidine derivative. For example:

Intermediate Preparation : React 4-(trifluoromethyl)piperidine with chloroacetyl chloride to form the acetamide backbone.

Coupling : Use a nucleophilic substitution or amide bond formation (e.g., EDC/HOBt coupling) to attach the pyridinyl group.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. Key Parameters :

StepReagents/ConditionsYieldReference Methodology
1Chloroacetyl chloride, DCM, 0–25°C, 12h~65%Piperidine derivatization
2Pyridin-3-amine, EDC, DMAP, DMF, 40°C, 24h~50%Amide coupling

Validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1). Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How is the structural integrity of this compound verified post-synthesis?

Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm proton environments (e.g., pyridinyl aromatic protons at δ 8.3–8.6 ppm, piperidine CH2 groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected m/z = calculated value ± 2 ppm).
  • X-ray Crystallography (if crystals form): Resolve bond angles and stereochemistry .

Q. Example NMR Data :

Proton GroupChemical Shift (δ, ppm)Multiplicity
Pyridinyl H8.3–8.6Multiplet
Piperidine CH22.5–3.0Triplet

Q. What safety precautions are advised when handling this compound?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if needed .
    • Skin Contact : Wash with soap/water for 15 minutes .
  • Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore its bioactivity?

Methodological Answer :

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT, B3LYP/6-31G*) or retrieve from PubChem .

Target Selection : Prioritize receptors with known piperidine/pyridine interactions (e.g., kinases, GPCRs).

Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible residue sampling.

Validation : Compare docking scores (ΔG) with co-crystallized ligands (RMSD < 2.0 Å acceptable) .

Q. Example Docking Results :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Kinase X–9.2H-bond: Pyridinyl N with Lys123; hydrophobic: CF3 with Phe156

Q. What strategies optimize in vivo pharmacokinetics for this compound?

Methodological Answer :

  • Lipophilicity Adjustment : The trifluoromethyl group enhances metabolic stability but may reduce solubility. Introduce polar groups (e.g., hydroxyl, amine) without disrupting target binding .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve bioavailability.
  • PK Studies :
    • Plasma Sampling : LC-MS/MS quantification after IV/PO administration in rodents.
    • Half-Life Extension : PEGylation or prodrug approaches .

Q. Key Metrics :

ParameterValue (Rat)Method
t₁/₂4.2 hLC-MS
Cmax1.8 µM

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer :

Assay Validation :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC50) with cell-based viability assays (MTT/CellTiter-Glo).
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition).

Data Analysis :

  • Statistical Rigor : Use ANOVA with post-hoc tests (p < 0.05).
  • Dose-Response Curves : Fit data to Hill equation for EC50/IC50 consistency .

Contradiction Resolution :

  • Impurity Check : Analyze batches via HPLC; impurities >5% may skew activity .
  • Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strengths.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.